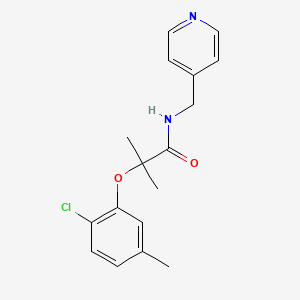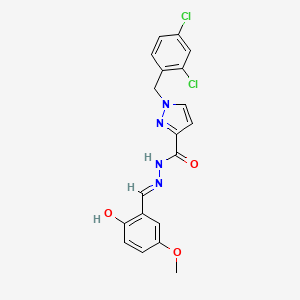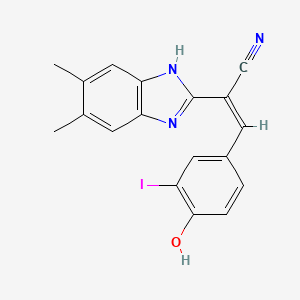
2-(2-chloro-5-methylphenoxy)-2-methyl-N-(4-pyridinylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-5-methylphenoxy)-2-methyl-N-(4-pyridinylmethyl)propanamide is a chemical compound that belongs to the class of amides. It is commonly known as Pyridaben, and it is widely used as a pesticide in agriculture. Pyridaben has a unique chemical structure that makes it an effective insecticide against a broad range of pests, including mites, whiteflies, and thrips.
Mécanisme D'action
Pyridaben works by inhibiting the activity of mitochondrial complex I in the respiratory chain of insects. This leads to a decrease in ATP production, which ultimately leads to the death of the insect. Pyridaben has a unique mode of action that makes it effective against a broad range of pests.
Biochemical and Physiological Effects
Pyridaben has been shown to have low toxicity to mammals and birds. However, it can be toxic to aquatic organisms and bees. Pyridaben has also been shown to have a low environmental impact, as it does not persist in the environment and does not accumulate in the food chain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Pyridaben in lab experiments is its broad-spectrum activity against pests. This makes it a useful tool for studying the effects of pest infestations on crops. However, Pyridaben can be expensive to produce, and its use in lab experiments can be limited by its toxicity to aquatic organisms and bees.
Orientations Futures
There are several future directions for research on Pyridaben. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of Pyridaben's potential use in controlling pests that transmit diseases. Additionally, there is a need for more research on Pyridaben's potential use in the treatment of parasitic infections in animals. Finally, there is a need for more research on the environmental impact of Pyridaben and its potential effects on non-target organisms.
Méthodes De Synthèse
Pyridaben is synthesized through a multi-step process that involves the reaction of 2-chloro-5-methylphenol with 2-methylpropanoyl chloride to form 2-(2-chloro-5-methylphenoxy)-2-methylpropanoic acid. This acid is then reacted with 4-pyridinemethanamine to form 2-(2-chloro-5-methylphenoxy)-2-methyl-N-(4-pyridinylmethyl)propanamide, which is the final product. The synthesis of Pyridaben is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
Pyridaben has been extensively studied for its insecticidal properties. It is used in agriculture to control pests that damage crops, such as spider mites, whiteflies, and thrips. Pyridaben has also been studied for its potential use in controlling pests that transmit diseases, such as mosquitoes. In addition, Pyridaben has been studied for its potential use in the treatment of parasitic infections in animals.
Propriétés
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-2-methyl-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-12-4-5-14(18)15(10-12)22-17(2,3)16(21)20-11-13-6-8-19-9-7-13/h4-10H,11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJSTBBRPSJYGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)(C)C(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino]methyl}-N,8-dimethyl-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6026990.png)
![7-(2-fluorobenzyl)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6026996.png)
![N-({1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl}methyl)-N-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B6027001.png)
![2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6027009.png)
![1-[4-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)-2-thienyl]ethanone](/img/structure/B6027014.png)
methanone](/img/structure/B6027021.png)
![2-methoxy-N-methyl-5-{[4-(4-methylphenyl)-1-phthalazinyl]amino}benzamide](/img/structure/B6027029.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methylacetamide](/img/structure/B6027032.png)
![4-(3-{1-[(methylthio)acetyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6027043.png)
![N-(2-hydroxy-5-methylphenyl)-2-(4-{[(2-hydroxy-5-methylphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B6027051.png)

![3-phenyl-7-(3-pyridinylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6027089.png)
![3-(4-methoxyphenyl)-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-phenylpropanamide](/img/structure/B6027093.png)
